2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
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Description
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C28H25FN2O5 and its molecular weight is 488.515. The purity is usually 95%.
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Biological Activity
The compound 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C28H25FN2O5
- Molecular Weight : 466.50 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in various biochemical pathways. It binds to active sites or allosteric sites of enzymes, modulating their activity. This mechanism is critical for its potential use in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Receptor Interaction : It may also influence receptor-mediated signal transduction pathways. By interacting with cell surface receptors, it can alter cellular responses that contribute to its therapeutic effects.
Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties. In vitro assays using human breast cancer cell lines (e.g., MCF-7) showed significant cytotoxic effects at various concentrations. The compound exhibited a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects against neurodegenerative diseases. Inhibition of AChE and BuChE was observed with IC50 values significantly lower than those of standard drugs like donepezil, suggesting a strong potential for treating Alzheimer's disease .
Study 1: Acetylcholinesterase Inhibition
A comparative study assessed the inhibition profiles of several compounds against AChE and BuChE. The tested compound demonstrated an IC50 value of 0.050±0.001μM against AChE, which is considerably potent compared to donepezil's 0.016±0.12μM. This highlights the compound's efficacy in enhancing cholinergic signaling .
Compound | IC50 (AChE) | IC50 (BuChE) |
---|---|---|
This compound | 0.050 ± 0.001 µM | 0.080 ± 0.001 µM |
Donepezil | 0.016 ± 0.12 µM | 0.30 ± 0.010 µM |
Study 2: Anticancer Activity on MCF-7 Cells
In a cytotoxicity assay involving MCF-7 cells, the compound was tested at concentrations of 12.5, 25, and 50μg/ml. The results indicated a significant inhibition rate of cancer cell proliferation without adversely affecting normal fibroblast cells .
Properties
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-9-7-19(29)8-10-20)23-13-25(36-4)24(35-3)12-21(23)28(22)34/h5-14H,15H2,1-4H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQGYJMTGLRGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.